CID 162394257
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Overview
Description
5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate is a nucleotide derivative commonly used in biochemical and molecular biology research. It is a disodium salt form of 2’-deoxyguanosine monophosphate, which is a building block of DNA. This compound is often utilized in studies involving DNA synthesis, repair, and replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes where specific strains of bacteria or yeast are engineered to produce the nucleotide. The fermentation broth is then subjected to purification steps, including filtration, precipitation, and crystallization, to isolate the desired product in its disodium salt form.
Chemical Reactions Analysis
Types of Reactions
5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which are often used in studies of oxidative stress and DNA damage.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired outcome but often involve specific pH levels, temperatures, and solvent systems.
Major Products Formed
Scientific Research Applications
5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotide analogs and derivatives.
Biology: The compound is essential in studies of DNA replication, repair, and transcription.
Medicine: It is used in the development of antiviral and anticancer therapies, as well as in diagnostic assays.
Industry: The compound is utilized in the production of DNA-based sensors and other biotechnological applications.
Mechanism of Action
The mechanism of action of 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate involves its incorporation into DNA strands during replication and repair processes. It interacts with various enzymes, including DNA polymerases and ligases, facilitating the synthesis and maintenance of DNA. The compound’s molecular targets include the active sites of these enzymes, where it participates in the formation of phosphodiester bonds between nucleotides.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyadenosine 5’-monophosphate disodium salt
- 2’-Deoxycytidine 5’-monophosphate disodium salt
- 2’-Deoxyuridine 5’-monophosphate disodium salt
Uniqueness
5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it pairs with cytosine in the DNA double helix, playing a crucial role in maintaining the genetic code’s integrity. Its disodium salt form enhances its solubility and stability, making it particularly useful in various biochemical applications.
Properties
Molecular Formula |
C10H22N5Na2O11P |
---|---|
Molecular Weight |
465.26 g/mol |
InChI |
InChI=1S/C10H14N5O7P.2Na.4H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;4*1H2 |
InChI Key |
VWFJPSZSVDWTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O.O.O.O.O.[Na].[Na] |
Origin of Product |
United States |
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